molecular formula C17H22N4O3S2 B12211218 N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrroli din-2-yl}carboxamide

N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrroli din-2-yl}carboxamide

Cat. No.: B12211218
M. Wt: 394.5 g/mol
InChI Key: RAJFSXUTTYTZAO-UHFFFAOYSA-N
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Description

N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The unique structure of this compound, which includes a thiadiazole ring, a sulfonyl group, and a pyrrolidine moiety, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}carboxamide typically involves multiple steps. One common method starts with the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl chlorides and pyrrolidine derivatives. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis . In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}carboxamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H22N4O3S2/c1-11(2)16-19-20-17(25-16)18-15(22)14-5-4-10-21(14)26(23,24)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3,(H,18,20,22)

InChI Key

RAJFSXUTTYTZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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